

CAS number for 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4-Dimethyl-3-hexanol*

Cat. No.: *B103804*

[Get Quote](#)

An In-depth Technical Guide to 3,4-Dimethyl-3-hexanol

CAS Number: 19550-08-4[\[1\]](#)[\[2\]](#)

This technical guide provides a comprehensive overview of **3,4-Dimethyl-3-hexanol**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core properties, synthesis, spectral data, and safety information, highlighting its potential in scientific research.

Core Properties

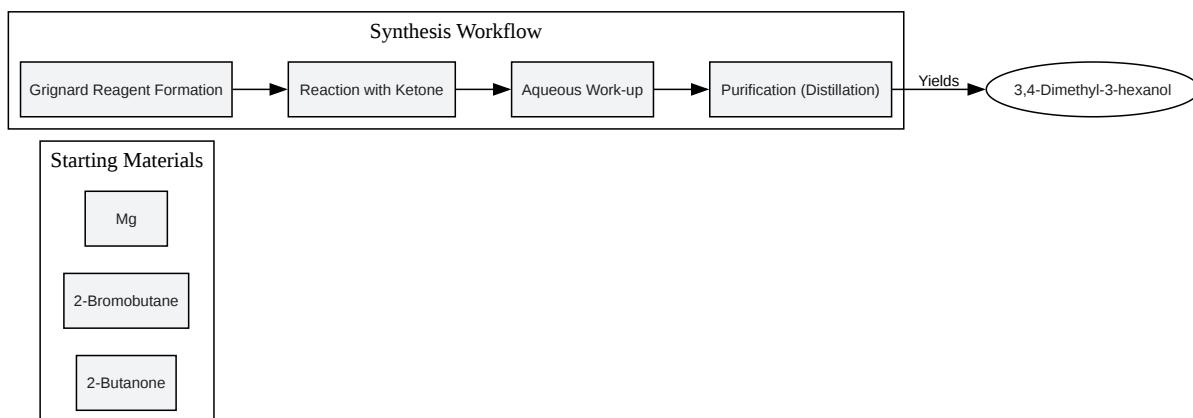
3,4-Dimethyl-3-hexanol is a branched tertiary alcohol.[\[3\]](#) This structural feature confers resistance to mild oxidation, making it a stable intermediate in organic synthesis.[\[3\]](#)

Table 1: Physicochemical Properties of 3,4-Dimethyl-3-hexanol

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ O	[2]
Molecular Weight	130.23 g/mol	[1]
IUPAC Name	3,4-dimethylhexan-3-ol	[1]
Boiling Point	58 °C @ 11.3 mmHg	[4]
Density	0.821 g/cm ³	[4]
Vapor Pressure	0.961 mmHg @ 25°C	[4]
Flash Point	103 °C	[4]
LogP (Octanol/Water Partition Coefficient)	2.194	[5]

Synthesis and Purification

The most common and effective method for synthesizing **3,4-Dimethyl-3-hexanol** is the Grignard reaction.[3][6] This method is particularly suitable for creating tertiary alcohols.[3]


Experimental Protocol: Grignard Synthesis

The synthesis involves the reaction of a Grignard reagent, prepared from an alkyl halide and magnesium, with a ketone.[3][6] A typical procedure is outlined below:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction mixture is typically refluxed to ensure complete consumption of the magnesium.
- **Reaction with Ketone:** The prepared Grignard reagent is cooled to 0°C. A solution of 2-butanone in anhydrous diethyl ether is then added dropwise with continuous stirring.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted

multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous salt like sodium sulfate.

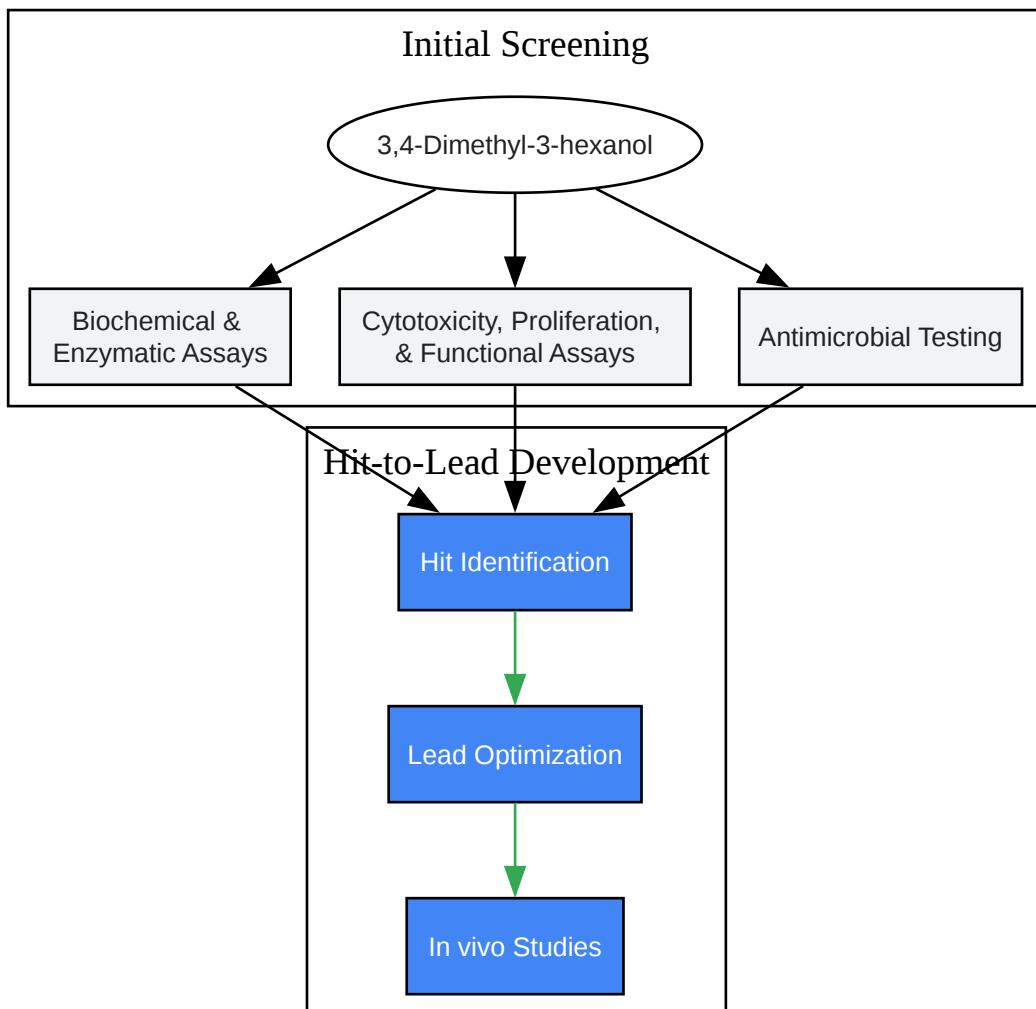
- Purification: The solvent is removed via rotary evaporation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure **3,4-Dimethyl-3-hexanol**.^[3]

[Click to download full resolution via product page](#)

Caption: General workflow for the Grignard synthesis of **3,4-Dimethyl-3-hexanol**.

Spectroscopic Data

The structural identity and purity of **3,4-Dimethyl-3-hexanol** are confirmed through various spectroscopic methods.


Table 2: Summary of Spectroscopic Data

Technique	Key Features
¹ H NMR	The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the various CH ₃ , CH ₂ , and CH protons. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.
¹³ C NMR	The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms. The carbon atom bonded to the hydroxyl group is expected to resonate in the range of 65-80 ppm. Quaternary carbons, such as C3, typically exhibit signals of lower intensity. ^[7]
Mass Spectrometry (EI)	The molecular ion peak at m/z 130 is often weak or absent. ^[3] The spectrum is typically dominated by fragment ions resulting from α -cleavage and dehydration (loss of water, M-18).
Infrared (IR) Spectroscopy	The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm ⁻¹ due to the O-H stretching vibration of the alcohol. C-H stretching vibrations appear in the 2850-3000 cm ⁻¹ region, and a C-O stretching band is observed around 1150 cm ⁻¹ .

Biological Activity and Potential Applications

As of the latest literature review, there is a notable absence of published research on the specific biological activities or signaling pathway interactions of **3,4-Dimethyl-3-hexanol**. While structurally related compounds, such as other isomers of hexanol, have been investigated for properties like antimicrobial activity, this particular molecule remains largely unexplored in a biological context.^[3]

The lack of data presents an opportunity for new research avenues. A general workflow for initial biological screening of a novel compound like **3,4-Dimethyl-3-hexanol** is proposed below. This workflow can help in identifying any potential therapeutic effects.

[Click to download full resolution via product page](#)

Caption: A proposed workflow for the initial biological screening of **3,4-Dimethyl-3-hexanol**.

Safety and Handling

3,4-Dimethyl-3-hexanol is classified as a flammable liquid and vapor.^[1] It is essential to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.^[4] Store in a tightly sealed container in a cool, dry place away from ignition sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethyl-3-hexanol | C8H18O | CID 140548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethyl-3-hexanol [webbook.nist.gov]
- 3. 3,4-Dimethyl-3-hexanol | 19550-08-4 | Benchchem [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3,4-Dimethyl-3-hexanol (CAS 19550-08-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [CAS number for 3,4-Dimethyl-3-hexanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103804#cas-number-for-3-4-dimethyl-3-hexanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com